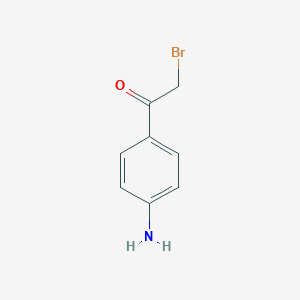

1-(4-Aminophenyl)-2-bromoethanone

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(4-aminophenyl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDZCZPTPIYWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463731 | |

| Record name | 4'-Aminophenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23442-14-0 | |

| Record name | 4'-Aminophenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23442-14-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 1 4 Aminophenyl 2 Bromoethanone

Direct Synthesis Protocols for 1-(4-Aminophenyl)-2-bromoethanone

Direct synthesis methods primarily focus on the introduction of a bromine atom at the alpha-position to the carbonyl group of an appropriate precursor.

Bromination Approaches in the Preparation of the Compound

The α-bromination of carbonyl compounds is a significant transformation in organic chemistry. researchgate.net For acetophenone (B1666503) derivatives, this reaction can be achieved using various brominating agents. A common method involves the use of N-bromosuccinimide (NBS). For instance, the bromination of acetophenone using NBS in acetonitrile, catalyzed by p-toluenesulphonic acid, has been shown to produce α-bromoacetophenone in high yields. shodhsagar.com This approach offers an alternative to the use of hazardous liquid bromine. shodhsagar.com The reaction mechanism under acidic conditions involves the protonation of the carbonyl group, followed by enol formation, which then acts as a nucleophile to attack the bromine source. masterorganicchemistry.comlibretexts.org

Another approach to bromination involves using a system of potassium bromide, hydrochloric acid, and hydrogen peroxide at room temperature, which allows for the chemoselective bromination of active methylene (B1212753) compounds. organic-chemistry.org

Alpha-Bromoketone Formation from Appropriate Precursors

The direct synthesis of this compound often starts from 4-aminoacetophenone. The α-bromination of ketones is a key reaction that introduces a bromine atom to the carbon adjacent to the carbonyl group. libretexts.org This transformation is valuable as the resulting α-bromo ketones are versatile intermediates for synthesizing a wide range of biologically active molecules. shodhsagar.com

The reaction can be carried out using bromine in an acidic solvent like acetic acid. libretexts.org The acid catalyzes the formation of an enol intermediate, which is the reactive species that attacks the bromine. libretexts.org Evidence for this mechanism includes the observation that the reaction rate is dependent on the concentration of the ketone and the acid, but independent of the bromine concentration. libretexts.org

Indirect Synthetic Pathways and Derivative Preparation Strategies

Indirect routes to this compound and its derivatives often involve multi-step processes that may include coupling reactions and the chemical modification of substituted precursors.

Coupling and Reduction Routes via Substituted Aminophenyl Ethanone (B97240) Derivatives

Indirect pathways can involve the synthesis of a substituted aminophenyl ethanone derivative first, followed by further modifications. For example, a cross-coupling reaction between 1-(4-bromophenyl)ethanone and an ammonia (B1221849) surrogate can yield 4-aminoacetophenone. researchgate.net This can then be subjected to bromination.

Another strategy involves the reduction of a nitro group to an amine. For instance, 2'-Bromo-4'-nitroacetophenone can be reduced to 4'-amino-2'-bromoacetophenone using tin(II) chloride in ethanol (B145695). chemicalbook.com This method provides an alternative route to an isomer of the target compound.

Visible-light-promoted C-S cross-coupling reactions have also been developed for the synthesis of aromatic thioethers starting from 4'-bromoacetophenone, demonstrating the utility of this precursor in forming new carbon-heteroatom bonds. orgsyn.org

Role of 4-Aminoacetophenone as a Key Synthon in Related Transformations

4-Aminoacetophenone is a crucial starting material, or synthon, for the synthesis of this compound and a wide array of other organic compounds. chemicalbook.comchemicalbook.com Its chemical structure, featuring a reactive amino group and an acetyl group on a benzene (B151609) ring, allows for a variety of chemical modifications. chemicalbook.com

It serves as a precursor in the Claisen-Schmidt condensation to form chalcones, which can then be used to synthesize substituted pyrimidines. chemicalbook.comresearchgate.net 4-Aminoacetophenone can also be used to synthesize aryl semicarbazones and is a key component in the development of spectrophotometric methods for detecting other chemicals. chemicalbook.com Furthermore, it is used in the synthesis of various heterocyclic compounds, such as thiazole (B1198619) and triazole derivatives. researchgate.netchemicalbook.com

Process Optimization and Impurity Control in this compound Synthesis

Optimizing the synthesis of this compound is crucial for industrial applications to ensure high yield, purity, and cost-effectiveness.

Key parameters that are often optimized include reaction temperature, reaction time, and the stoichiometry of the reactants. For example, in the bromination of acetophenone derivatives, the effects of these parameters have been studied to maximize the yield of the desired α-bromo-acetophenone. researchgate.net The use of automated systems can aid in the rapid optimization of multi-step continuous flow processes. nih.gov

Impurity control is another critical aspect. The formation of di-brominated or poly-brominated byproducts is a common issue in bromination reactions. Careful control of the amount of brominating agent and reaction conditions is necessary to minimize these impurities. shodhsagar.com Post-reaction work-up and purification steps, such as recrystallization from appropriate solvents like ethanol or petroleum ether, are essential to isolate the pure product. prepchem.comgoogle.com The choice of solvent for recrystallization can significantly impact the purity of the final product. google.com

Advanced Chemical Transformations and Reactivity Profile of 1 4 Aminophenyl 2 Bromoethanone

Electrophilic Aromatic Substitution Reactions of the Aminophenyl Moiety

The aminophenyl group in 1-(4-aminophenyl)-2-bromoethanone is highly activated towards electrophilic aromatic substitution reactions. The amino group is a strong ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the amino group. However, since the para position is already occupied by the bromoacetyl group, substitution occurs primarily at the ortho positions (C-3 and C-5).

Bromination of p-aminoacetophenone with bromine in acetic acid can lead to the formation of a dibromoaniline derivative. researchgate.net While specific studies on the direct electrophilic substitution of this compound are not extensively detailed in the provided results, the reactivity of the aminophenyl ring is a well-established principle in organic chemistry. youtube.com The presence of the deactivating bromoacetyl group may influence the rate of reaction, but the powerful activating effect of the amino group generally dominates. researchgate.net It is important to note that under acidic conditions, the amino group can be protonated to form an ammonium (B1175870) salt, which is a deactivating group and a meta-director. Therefore, reaction conditions must be carefully controlled to achieve the desired substitution pattern.

Reactions Involving the Alpha-Bromo Ketone Functional Group

The α-bromo ketone functionality is a key reactive site in this compound, participating in both nucleophilic substitution at the brominated carbon and reactions involving the carbonyl group.

The carbon atom attached to the bromine is highly electrophilic and susceptible to attack by a wide range of nucleophiles. This is a classic example of a nucleophilic substitution reaction, a fundamental transformation in organic chemistry. pressbooks.publibretexts.org The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom, displacing the bromide ion as a leaving group. chemhelpasap.com

A variety of nucleophiles can be employed in this reaction, leading to a diverse array of products. For instance, reaction with thioamides is a cornerstone of the Hantzsch thiazole (B1198619) synthesis. chemhelpasap.comsynarchive.com Similarly, reaction with secondary amines can lead to the formation of substituted amino ketones. researchgate.net The general reactivity of α-haloketones with nucleophiles is a well-documented and versatile synthetic strategy. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Thioamide | Thiourea | Thiazole precursor |

| Secondary Amine | Pyrrolidine | α-Amino ketone |

| Carboxylate | Sodium Acetate | α-Acyloxy ketone |

This table provides illustrative examples of nucleophilic substitution reactions.

The carbonyl group of the ketone can undergo various reactions, including reduction and condensation. Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (B1222165) to yield the corresponding alcohol, 1-(4-aminophenyl)-2-bromoethanol. researchgate.net

Condensation reactions with hydrazines are particularly important as they form the basis for the synthesis of pyrazoline heterocycles. pjsir.org For example, the reaction of a ketone with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a pyrazoline ring. nih.gov The Vilsmeier-Haack-Arnold reaction of 4-aminoacetophenone, a related compound, results in the formation of β-chloro-β-arylacroleins, showcasing another reactive pathway of the acetyl group. researchgate.net

Oxidation and Reduction Chemistry of this compound

The chemical character of this compound is defined by the presence of both an oxidizable amino group and a reducible carbonyl group.

The reduction of the related compound, 1-(4-nitrophenyl)ethanone, is a well-established route to obtaining 1-(4-aminophenyl)ethanone. This transformation is typically achieved through catalytic hydrogenation. researchgate.net Subsequently, the carbonyl group of 1-(4-aminophenyl)ethanone can be further hydrogenated to yield 1-(4-aminophenyl)ethanol. researchgate.net These reduction pathways are highly relevant to the chemistry of this compound, suggesting that the carbonyl group can be selectively reduced.

Conversely, the amino group of this compound is susceptible to oxidation. The electrochemical oxidation of structurally similar compounds, such as 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, proceeds through the formation of a p-quinone imine intermediate. researchgate.net This intermediate can then undergo further reactions, such as Michael addition with nucleophiles. researchgate.net It is plausible that the oxidation of this compound follows a similar pathway, leading to a reactive quinone-imine species that can be trapped by various nucleophiles to generate more complex molecules.

Table 2: Potential Oxidation and Reduction Products of this compound

| Reaction Type | Reagents | Potential Product |

| Reduction (Carbonyl) | H₂, Catalyst | 1-(4-Aminophenyl)-2-bromoethanol |

| Oxidation (Amino) | Electrochemical/Chemical Oxidants | 1-(4-Oxo-1,4-dihydroquinolin-1-yl)-2-bromoethanone (postulated intermediate) |

Cross-Coupling Reactions Utilizing the Bromo Subunit

The bromo substituent on the ethanone (B97240) portion of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmasterorganicchemistry.com

The Heck reaction , for instance, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org In the context of this compound, the bromo group could potentially react with various alkenes to introduce new alkenyl substituents at the α-position to the carbonyl group.

Similarly, the Suzuki coupling reaction facilitates the formation of a new carbon-carbon bond by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. masterorganicchemistry.comnih.gov This reaction is known for its broad functional group tolerance. The bromo group in this compound could be coupled with a variety of aryl or vinyl boronic acids or their esters to synthesize more complex structures. nih.govnih.gov

While specific examples utilizing this compound in these reactions are not extensively documented, the general principles of these powerful synthetic methods are well-established and their application to this substrate is highly feasible.

Table 3: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Resulting Bond | Reference |

| Heck Reaction | Alkene | Pd catalyst, Base | C-C (alkenyl) | wikipedia.orgorganic-chemistry.org |

| Suzuki Coupling | Boronic acid/ester | Pd(0) catalyst, Base | C-C (aryl/vinyl) | masterorganicchemistry.comnih.gov |

Structural Elucidation and Advanced Spectroscopic Analysis of 1 4 Aminophenyl 2 Bromoethanone and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

¹H NMR spectroscopy provides information about the chemical environment of each proton in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Protons in different environments experience different degrees of shielding from the external magnetic field, leading to distinct resonance frequencies.

For 1-(4-aminophenyl)-2-bromoethanone, the aromatic protons on the phenyl ring typically appear as a set of multiplets in the downfield region (around 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the aminophenyl group will show a characteristic splitting pattern. The methylene (B1212753) protons adjacent to the bromine atom and the carbonyl group are expected to resonate as a singlet at a lower field (around 4.0-5.0 ppm) due to the electron-withdrawing nature of these functional groups. The protons of the amine group (NH₂) will likely appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

Spin-spin coupling, observed as the splitting of NMR signals into multiplets, provides information about the connectivity of adjacent protons. The coupling constant (J), measured in Hertz (Hz), is the distance between the peaks in a multiplet and is independent of the applied magnetic field strength. libretexts.org For instance, the interaction between adjacent, non-equivalent protons results in characteristic splitting patterns (e.g., doublets, triplets, quartets) that can be used to deduce the neighboring proton arrangements. libretexts.org In the case of substituted analogs, the coupling patterns of the aromatic protons can reveal the substitution pattern on the phenyl ring.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 6.6-7.8 | m | - |

| -CH₂Br | 4.3 | s | - |

| -NH₂ | 4.1 | br s | - |

Note: This is a representative table; actual values may vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which often allows for the resolution of all carbon signals.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon (C=O) is expected to appear significantly downfield, typically in the range of 190-200 ppm. The aromatic carbons will resonate in the region of 110-150 ppm, with the carbon attached to the amino group appearing at a higher field due to its electron-donating nature. The methylene carbon attached to the bromine atom (-CH₂Br) will appear at a relatively high field, typically around 30-40 ppm.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~190 |

| Aromatic-C (quaternary) | 128-152 |

| Aromatic-CH | 113-131 |

| -CH₂Br | ~35 |

Note: This is a representative table; actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov In MS, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). chemguide.co.uk The peak with the highest m/z value usually corresponds to the molecular ion (M+), which provides the molecular weight of the compound. chemguide.co.uk For this compound (C₈H₈BrNO), the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br). libretexts.org

The fragmentation pattern, which arises from the breakdown of the unstable molecular ion into smaller charged fragments, provides valuable structural information. chemguide.co.uk Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.org For this compound, a prominent fragment would likely result from the cleavage of the C-C bond between the carbonyl group and the bromomethyl group, leading to the formation of a stable acylium ion. chemguide.co.uklibretexts.org The analysis of these fragmentation patterns helps to piece together the structure of the molecule. nih.govaiirjournal.com

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z | Fragment Ion |

|---|---|

| 213/215 | [M]⁺ (Molecular ion) |

| 134 | [M - CH₂Br]⁺ |

| 106 | [C₇H₆N]⁺ |

| 92 | [C₆H₆N]⁺ |

Note: The presence and relative abundance of fragments can vary depending on the ionization method.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. fiveable.melibretexts.org Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint of the molecule. lumenlearning.com

The IR spectrum of this compound will exhibit several key absorption bands. A strong, sharp absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the ketone. fiveable.melibretexts.org The N-H stretching vibrations of the primary amine group (-NH₂) will typically appear as two sharp bands in the region of 3300-3500 cm⁻¹. libretexts.org The C-N stretching vibration will be observed in the 1250-1350 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. lumenlearning.com The C-Br stretching vibration is typically found in the fingerprint region, below 800 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (amine) | 3300-3500 | Medium, sharp (two bands) |

| Aromatic C-H Stretch | >3000 | Medium to weak |

| C=O Stretch (ketone) | 1650-1700 | Strong, sharp |

| Aromatic C=C Stretch | 1400-1600 | Medium to weak |

| C-N Stretch | 1250-1350 | Medium |

| C-Br Stretch | <800 | Medium to strong |

Note: This is a representative table; actual values may vary.

Integrated Spectroscopic Data Analysis and Computational Validation for Structural Assignment

The most robust structural elucidation is achieved through the integration of data from multiple spectroscopic techniques. The information from ¹H NMR, ¹³C NMR, MS, and IR spectroscopy is complementary, and together they provide a comprehensive picture of the molecule's structure. For instance, the molecular formula obtained from mass spectrometry can be confirmed by counting the number of protons and carbons in the NMR spectra. The functional groups identified by IR spectroscopy can be correlated with the chemical shifts observed in the NMR spectra.

Furthermore, computational methods, such as Density Functional Theory (DFT), can be used to predict spectroscopic properties and geometries. mdpi.com By comparing the computationally predicted spectra with the experimental data, the structural assignment can be further validated. This integrated approach, combining experimental data with computational modeling, provides a high degree of confidence in the final structural assignment of this compound and its analogs.

Pharmacological and Biological Research Aspects of 1 4 Aminophenyl 2 Bromoethanone and Derived Compounds

Mechanistic Investigations of Biological Activity

The biological effects of compounds derived from 1-(4-aminophenyl)-2-bromoethanone are rooted in their specific interactions with cellular components and pathways. Their chemical structure, particularly the presence of reactive moieties, dictates their mechanism of action.

Molecular Target Identification and Pathway Interaction Studies

A significant class of derivatives synthesized from the aminophenyl ethanone (B97240) core are the 2-(4-aminophenyl)benzothiazoles. These compounds have been identified as potent agonists of the aryl hydrocarbon receptor (AhR). nih.govresearchgate.net The binding of these benzothiazole (B30560) derivatives to AhR triggers a downstream cascade, most notably the induction of the cytochrome P450 enzyme, CYP1A1. nih.govresearchgate.net This enzyme plays a critical role in the metabolic activation of the benzothiazoles, a necessary step for their antitumor activity. nih.gov The unique profile of growth inhibition exhibited by these compounds suggests a mode of action distinct from known clinically active chemotherapeutic agents. nih.gov

Further investigations into other derivatives have revealed interactions with key signaling pathways that regulate cell growth, proliferation, and survival. For instance, various benzothiazole and phenylacetamide derivatives have been shown to inhibit the PI3K/Akt/mTOR and MAPK signaling pathways. frontiersin.orgnih.govyoutube.comyoutube.comyoutube.com The PI3K/Akt/mTOR pathway is a central regulator of cell survival and is often dysregulated in cancer. youtube.comnih.gov Inhibition of this pathway by these derivatives can halt cell proliferation and induce cell death. nih.gov Similarly, the activation of ERK and p38 MAPK pathways, coupled with a decrease in mitochondrial membrane potential, has been observed, suggesting that the mitochondrially-mediated apoptotic process is a key event elicited by these compounds upon activation. nih.gov

Role of Electrophilic Reactivity in Biological Responses

The this compound molecule contains an α-bromo ketone functional group, also known as a phenacyl bromide moiety. This structural feature confers significant electrophilic reactivity to the molecule. libretexts.orgfiveable.menih.govpressbooks.pub The carbon atom attached to the bromine is susceptible to nucleophilic attack by biological macromolecules. nih.gov The reaction is often preceded by acid-catalyzed tautomerization to form a nucleophilic enol intermediate, which then readily reacts with electrophiles or, in this context, makes the alpha-carbon highly reactive toward nucleophiles. libretexts.orgmasterorganicchemistry.com

This inherent reactivity is central to the biological mechanism of many of its derivatives. For the 2-(4-aminophenyl)benzothiazoles, metabolic activation by CYP1A1 results in the generation of electrophilic reactive species. nih.govresearchgate.net These reactive intermediates can then form covalent adducts with nucleophilic sites on DNA, leading to DNA damage. nih.gov This damage, if not repaired, can trigger cell cycle arrest and ultimately lead to cell death through apoptosis. nih.govresearchgate.net This process of metabolic activation to an electrophilic, DNA-damaging species is a key mechanism driving the selective anticancer activity of this class of compounds. nih.gov

Anticancer Activity and Cytotoxic Efficacy of Derivatives

Building upon the this compound framework, medicinal chemists have developed numerous derivatives, including phenylacetamides, quinolines, and benzothiazoles, which exhibit potent anticancer properties. nih.govnih.govnih.gov

In Vitro Cytotoxicity Against Diverse Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic effects across a wide range of human cancer cell lines. The potency of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) values.

For example, 2-(4-aminophenyl)benzothiazole and its substituted analogues show potent, nanomolar-range growth inhibition in sensitive breast (MCF-7, MDA-MB-468), ovarian (IGROV1, OVCAR-3), colon, and renal cancer cell lines. nih.govnih.govacs.orgnih.gov Notably, substitutions on the phenyl ring or the benzothiazole moiety can dramatically enhance potency and broaden the spectrum of activity. nih.govacs.org Phenylacetamide derivatives have also been synthesized and tested, showing particular efficacy against prostate cancer (PC3) and breast cancer (MCF-7, MDA-MB-468) cell lines. nih.govtbzmed.ac.irnih.gov Similarly, novel 4-aminoquinoline (B48711) derivatives have been found to be highly effective against breast cancer cell lines. nih.gov

Below is a table summarizing the cytotoxic activity of selected derivatives.

| Derivative Class | Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| Phenylacetamide | Compound 2b (with nitro group) | PC3 (Prostate) | 52 µM | nih.govnih.gov |

| Compound 2c (with p-nitro group) | MCF-7 (Breast) | 100 µM | nih.govnih.gov | |

| Compound 3d | MDA-MB-468 (Breast) | 0.6 µM | tbzmed.ac.irresearchgate.net | |

| Compound 3d | PC-12 (Pheochromocytoma) | 0.6 µM | tbzmed.ac.irresearchgate.net | |

| Compound 3j (with para-nitro group) | MDA-MB-468 (Breast) | 0.76 µM | tbzmed.ac.ir | |

| Benzothiazole | 2-(4-aminophenyl)benzothiazole | MCF-7 (Breast) | nM range | nih.govacs.org |

| 2-(4-amino-3-methylphenyl)benzothiazole | IGROV1 (Ovarian) | < 10 nM | nih.gov | |

| Substituted bromopyridine acetamide (B32628) benzothiazole | SKRB-3 (Breast) | 1.2 nM | nih.govtandfonline.com | |

| Substituted bromopyridine acetamide benzothiazole | SW620 (Colon) | 4.3 nM | nih.govtandfonline.com | |

| 4-Aminoquinoline | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | Potent | nih.gov |

| 1-{4-[(Furo[2,3-b]quinolin-4-yl)amino]phenyl}ethanone | 60-cell line panel | Mean GI₅₀ = 0.025 µM | capes.gov.br |

Apoptosis Induction and Cell Cycle Perturbation Studies

A primary mechanism through which these derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. nih.gov Studies have shown that treatment of cancer cells with these compounds leads to characteristic features of apoptosis, such as an increase in the sub-G1 cell population, positive Annexin V binding, DNA fragmentation (as measured by TUNEL assays), and the activation of key executioner enzymes like caspase-3. nih.govnih.govtbzmed.ac.irresearchgate.net

The apoptotic process initiated by these derivatives often involves the mitochondrial or intrinsic pathway. nih.govnih.gov This is evidenced by a reduction in the mitochondrial membrane potential and the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. tbzmed.ac.irnih.gov Furthermore, some derivatives have been shown to increase the production of reactive oxygen species (ROS), which can cause cellular damage and trigger apoptosis. nih.govijcce.ac.ir

Comparative Analysis of Potency with Clinical Anticancer Agents

To gauge the potential clinical utility of these novel compounds, their cytotoxic potency is often compared to that of established anticancer drugs. In numerous studies, derivatives of this compound have shown efficacy comparable, and in some cases superior, to agents like cisplatin (B142131), doxorubicin (B1662922), and imatinib (B729).

For instance, while some phenylacetamide derivatives showed lower activity than imatinib against PC3 and MCF-7 cell lines, their potency was still significant. nih.govnih.gov In another study, synthesized phenylacetamide derivatives did not surpass the activity of doxorubicin against the MDA-MB-468 cell line. tbzmed.ac.ir However, certain benzamide-based benzothiazole derivatives exhibited better anticancer activities than the standard drug cisplatin. nih.gov The unique mechanism of action of 2-(4-aminophenyl)benzothiazoles, as identified by the National Cancer Institute, distinguishes them from any known class of clinically active agents, highlighting their potential to overcome existing drug resistance mechanisms. nih.govnih.gov

The table below provides a comparative view of the potency of selected derivatives against standard anticancer drugs.

| Derivative/Compound | Cancer Cell Line | Derivative IC₅₀ | Standard Drug | Standard Drug IC₅₀ | Reference |

| Phenylacetamide 2c | MCF-7 (Breast) | 100 µM | Imatinib | 98 µM | nih.govnih.gov |

| Phenylacetamide 3j | MDA-MB-468 (Breast) | 0.76 µM | Doxorubicin | 0.38 µM | tbzmed.ac.ir |

| Thiazole (B1198619) derivative 8a | Hela (Cervical) | 1.3 µM | Doxorubicin | (Activity was lower than Doxorubicin) | ijcce.ac.ir |

| Benzamide (B126) benzothiazole 41 | Various | 1.1 - 8.8 µM | Cisplatin | (Exhibited better activity) | nih.gov |

Structure-Activity Relationship (SAR) Profiling for Bioactive Derivatives

The exploration of the structure-activity relationship (SAR) of compounds derived from this compound reveals critical insights into how molecular architecture influences biological function. These studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective therapeutic agents.

Influence of Chemical Modifications on Pharmacological Response

Chemical modifications to derivatives of this compound significantly alter their pharmacological responses. The introduction of different substituents allows for the fine-tuning of a compound's electronic, steric, and hydrophobic properties, which in turn dictates its interaction with biological targets.

For instance, in a series of 2-amino-1,4-naphthoquinones, which can be synthesized from related bromo-naphthoquinone precursors, substitutions at the 2' and 3' positions are crucial for neuroprotective activity. An unsubstituted 1,4-naphthoquinone (B94277) shows baseline activity, which is improved by the addition of a single methyl group at the 2' position. nih.gov This suggests that even minor alkyl substitutions can enhance the desired pharmacological effect.

Furthermore, studies on ketamine analogues with aromatic ring substitutions have shown that the position of the substituent influences anesthetic and analgesic properties. Generally, compounds with substituents at the 2- and 3-positions of the benzene (B151609) ring were found to be more active than those with 4-substitutions. mdpi.com This highlights the importance of the substitution pattern on the aromatic ring in dictating the pharmacological profile.

The following table summarizes the influence of specific chemical modifications on the biological activity of derived compounds:

| Derivative Class | Modification | Observed Pharmacological Effect |

| 2-amino-1,4-naphthoquinones | Methyl group at 2' position | Improved neuroprotective activity nih.gov |

| Substituted Ketamine Esters | Substituent at 2- or 3-position | Generally more active than 4-substituted compounds mdpi.com |

Impact of Halogen Substituents on Biological Potency

The nature and position of halogen substituents on derivatives of this compound can profoundly impact their biological potency. Halogens can influence a molecule's ability to form halogen bonds, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding. mdpi.com The strength of these bonds generally increases from fluorine to iodine. mdpi.com

Quantum calculations on substituted iodobenzene (B50100) have shown that electron-withdrawing substituents, including halogens, placed near the iodine atom enhance its ability to form a halogen bond. nih.gov The effect is most pronounced with ortho-substituents and diminishes at the meta and para positions. nih.govnsf.gov Specifically, a fluorine atom's ability to strengthen a halogen bond decreases as it moves further from the interacting halogen. nsf.gov

In a series of 2-fluoro-4-halophenol metabolites, the type of halogen at the 4-position (fluorine, chlorine, or bromine) influenced the ratio of sulphation to glucuronidation, key metabolic pathways. nih.gov This was attributed to an increase in the hydrophobicity of the phenol (B47542) as the halogen changed from fluorine to bromine, which in turn affected its interaction with metabolic enzymes. nih.gov

The table below illustrates the effect of halogen substitution on biological properties:

| Compound Series | Halogen Substituent & Position | Impact on Biological Property |

| Substituted Iodobenzene | Ortho-Fluorine | Strongest enhancement of halogen bond strength nih.govnsf.gov |

| Substituted Iodobenzene | Meta-Fluorine | Moderate enhancement of halogen bond strength nih.govnsf.gov |

| Substituted Iodobenzene | Para-Fluorine | Weakest enhancement of halogen bond strength nih.govnsf.gov |

| 2-fluoro-4-halophenols | F, Cl, Br at C4 | Decreased ratio of sulphation to glucuronidation with increasing atomic weight of halogen nih.gov |

Utility as a Building Block in the Synthesis of Biologically Active Agents

This compound is a versatile and valuable building block in organic synthesis, particularly for the construction of more complex molecules with significant biological activities. Its bifunctional nature, possessing both a reactive α-bromoketone and an aromatic amine, allows for a wide range of chemical transformations.

Intermediate in Pharmaceutical Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical candidates. cymitquimica.com The primary amino group can be readily acylated, alkylated, or used in condensation reactions, while the α-bromoketone is a potent electrophile, ideal for reactions with nucleophiles to form a variety of carbon-heteroatom bonds.

For example, it is a precursor in the synthesis of paracetamol analogues. New para-aminophenol derivatives containing fragments of acetic acid and fatty acids have been synthesized and shown to possess antipyretic and analgesic properties. nih.gov It has also been utilized in the preparation of 2-aryl-4-(3-arylpropyl)morpholine derivatives, which have been studied for their effects on the central nervous system. researchgate.net

Precursor for Heterocyclic Systems with Diverse Pharmacological Profiles

A significant application of this compound is in the synthesis of heterocyclic compounds. researchgate.net These cyclic structures are scaffolds for a vast array of pharmacologically active molecules. The reaction of the α-bromoketone moiety with various dinucleophiles is a common strategy for constructing five- and six-membered heterocyclic rings.

It is a crucial starting material for synthesizing a variety of heterocyclic systems, including:

Thiophenes

Oxazoles

Triazoles

Pyrimidines

Pyridines

Quinolines

Coumarins researchgate.net

For instance, derivatives of this compound have been used to synthesize pyrazoline derivatives that exhibit anticancer activity. researchgate.net Specifically, certain pyrazoline compounds have shown potent effects against lung (A549) and breast (MCF-7) cancer cell lines. researchgate.net Furthermore, boron-containing heterocycles, which have shown promise as therapeutic agents, can be synthesized using precursors derived from aminophenyl ethanones. nih.gov

The following table lists some of the heterocyclic systems synthesized from this compound and their associated pharmacological activities:

| Heterocyclic System | Pharmacological Profile |

| Pyrazolines | Anticancer activity researchgate.net |

| Thiophenes | Antimicrobial, Anti-inflammatory researchgate.net |

| Oxazoles | Various, including anti-inflammatory |

| Triazoles | Antifungal, Antimicrobial researchgate.net |

| Pyrimidines | Diverse, including anticancer and antiviral researchgate.net |

| Boron-containing heterocycles | Various, including anticancer and antibacterial nih.gov |

Applications in the Development of Fluorescent Dyes and Probes

The structural framework of this compound and its derivatives also lends itself to the development of fluorescent molecules. The aminophenyl group can act as an electron-donating component in a donor-acceptor chromophore system, which is a common design principle for fluorescent dyes.

These molecules can be engineered to act as probes for detecting specific biological molecules or for imaging cellular components. nih.gov For example, fluorescent probes are crucial for studying amyloid-β aggregates in Alzheimer's disease. nih.gov While direct synthesis from this compound is not always the case, the aminophenyl ketone moiety is a common structural feature in many fluorescent probes. For instance, a fluorescent polarity probe has been synthesized from 4-aminoacetophenone, a closely related compound. researchgate.net The development of such probes often involves creating molecules with specific photophysical properties, such as high quantum yield and sensitivity to the local environment. nih.gov

Computational Chemistry and Molecular Modeling of 1 4 Aminophenyl 2 Bromoethanone

Density Functional Theory (DFT) Calculations for Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for predicting the spectroscopic properties of molecules like 1-(4-Aminophenyl)-2-bromoethanone. By calculating the molecule's electron density, DFT can provide insights into its vibrational and electronic spectra.

Detailed research findings on the application of DFT to this compound are not extensively available in the public domain. However, studies on structurally related substituted acetophenones offer a clear indication of the expected outcomes. For instance, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and predict vibrational frequencies (FT-IR and Raman spectra) and NMR chemical shifts (¹H and ¹³C).

In a typical study, the calculated vibrational frequencies are often scaled to correct for anharmonicity and the approximate nature of the exchange-correlation functional. The predicted spectra can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups. For this compound, key vibrational modes would include the N-H stretching of the amino group, the C=O stretching of the ketone, and the C-Br stretching.

Similarly, DFT can predict the ¹H and ¹³C NMR chemical shifts. These calculations are crucial for confirming the chemical environment of each atom in the molecule. The predicted shifts for the aromatic protons, the methylene (B1212753) protons adjacent to the bromine atom, and the carbons of the phenyl ring and carbonyl group would be of particular interest.

Table 1: Hypothetical DFT-Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Functional Group | Predicted Value (Illustrative) |

| Vibrational Frequencies (cm⁻¹) | ||

| N-H Asymmetric Stretch | Amino | ~3500 |

| N-H Symmetric Stretch | Amino | ~3400 |

| C=O Stretch | Ketone | ~1680 |

| C-Br Stretch | Bromo | ~650 |

| NMR Chemical Shifts (ppm) | ||

| Aromatic Protons | Phenyl Ring | 6.6 - 7.8 |

| Methylene Protons (-CH₂Br) | Aliphatic | ~4.5 |

| Carbonyl Carbon (C=O) | Ketone | ~190 |

| C-Br Carbon | Aliphatic | ~35 |

Note: The values in this table are illustrative and based on typical ranges for similar functional groups. Actual values would require specific DFT calculations for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of a ligand with a protein target. While specific molecular docking studies featuring this compound as the ligand are not readily found in published literature, the methodology can be applied to understand its potential biological targets.

The process would involve identifying a potential protein target and then using a docking program (e.g., AutoDock, Glide) to place the 3D structure of this compound into the binding site of the protein. The program would then score the different binding poses based on a scoring function that estimates the binding energy. Key interactions, such as hydrogen bonds between the amino group and the protein, or halogen bonds involving the bromine atom, would be identified.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the interaction, revealing how the ligand and protein adapt to each other's presence and the stability of the key interactions identified in the docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical relationship between calculated molecular descriptors (e.g., physicochemical properties, electronic properties, topological indices) and the experimentally determined activity of a set of compounds.

While no specific QSAR models for this compound have been reported, studies on related aminophenyl derivatives have demonstrated the utility of this approach. For example, 3D-QSAR studies on aminophenyl benzamide (B126) derivatives as histone deacetylase inhibitors have shown that hydrophobic character and hydrogen bond donating groups are crucial for inhibitory activity. nih.govbenthamdirect.comresearchgate.net

To develop a QSAR model that could predict the activity of this compound, a dataset of structurally similar compounds with known biological activities would be required. Molecular descriptors for each compound, including this compound, would be calculated. These descriptors could include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area.

Topological descriptors: Connectivity indices.

Physicochemical descriptors: LogP, molar refractivity.

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would then be used to build a model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of new, untested compounds, including derivatives of this compound.

Conformational Analysis and Energy Landscape Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org Understanding the conformational preferences of this compound is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

The conformational landscape of this compound can be explored using computational methods. This typically involves systematically rotating the rotatable bonds in the molecule, such as the C-C bond between the carbonyl group and the phenyl ring, and the C-C bond of the bromoethyl group. For each conformation, the energy is calculated using methods like molecular mechanics or DFT.

The results of a conformational analysis are often presented as a potential energy surface, which maps the energy of the molecule as a function of its dihedral angles. The low-energy regions on this surface correspond to the most stable conformations. For this compound, key questions would be the relative orientation of the phenyl ring and the carbonyl group, and the gauche vs. anti-conformations around the C-C bond of the bromoethyl moiety. While specific studies on this molecule are lacking, research on similar bromoalkanes and acetophenones provides a framework for how such an analysis would be conducted. youtube.comresearchgate.net

Emerging Research Directions and Therapeutic Advancement Potential

Discovery of Novel Derivatives with Enhanced Bioactivity and Selectivity

The core structure of 1-(4-aminophenyl)-2-bromoethanone serves as a versatile template for generating novel derivatives with tailored biological activities. The primary amino group and the bromine atom are key sites for chemical elaboration, allowing for the synthesis of a wide range of compounds, including substituted aminophenones, thiazoles, and other heterocyclic systems. researchgate.net While direct and extensive structure-activity relationship (SAR) studies on derivatives of this compound are still emerging, research on structurally related compounds highlights the potential of the aminophenyl and bromophenyl motifs in conferring potent bioactivity.

For instance, the synthesis of 1,4-naphthoquinone-2,3-bis-sulfides has yielded compounds with significant anticancer activity against melanoma and prostate cancer cell lines. nih.gov These compounds have shown greater efficacy than some standard chemotherapeutic agents and exhibit selectivity for cancer cells over normal cells. nih.gov Similarly, novel 2-amino-1,4-naphthoquinone-benzamide derivatives have demonstrated potent cytotoxic effects against breast cancer cells, inducing apoptosis, a key mechanism for cancer cell death. nih.gov One such derivative was found to be significantly more potent than the established anticancer drug cisplatin (B142131) against certain breast and colon cancer cell lines. nih.gov

Furthermore, the aminophenyl moiety is a key feature in derivatives of 1-(4-aminobenzyl)- and 1-(4-aminophenyl)isoquinoline, which have been investigated as potent inhibitors of phosphodiesterases, enzymes crucial in cellular signaling. nih.gov Although these derivatives did not show irreversible inhibition, their potent activity underscores the importance of the aminophenyl group in enzyme binding. nih.gov The development of 4-phenylbutenone derivatives containing a bromophenol moiety has led to the discovery of potent inhibitors of carbonic anhydrases and cholinesterases, with some compounds exhibiting inhibitory constants in the picomolar range. nih.gov

These examples, while not direct derivatives of this compound, strongly suggest that the chemical space around this scaffold is rich with potential for discovering novel bioactive agents with high potency and selectivity. The key is the strategic modification of the core structure to optimize interactions with specific biological targets.

In Vivo Efficacy and Preclinical Development of Promising Analogs

The transition from promising in vitro activity to in vivo efficacy is a critical step in the drug development pipeline. While specific in vivo data for direct derivatives of this compound are not yet widely published, preclinical studies on structurally related compounds provide a roadmap for future investigations. For example, in the development of novel ENPP1 inhibitors, a potent compound was shown to inhibit tumor growth in a syngeneic mouse model, demonstrating the translation of in vitro potency to in vivo anticancer effects. researchgate.net This highlights the importance of evaluating pharmacokinetic and pharmacodynamic properties to ensure that a compound reaches its target in the body at effective concentrations.

Integration into Multi-Target Drug Design and Polypharmacology Strategies

The traditional "one drug, one target" paradigm is increasingly being supplemented by polypharmacology, an approach that designs single molecules to interact with multiple targets. nih.gov This strategy can lead to enhanced efficacy and a reduced likelihood of drug resistance, particularly in complex diseases like cancer. The structural motifs within this compound make it an intriguing starting point for the design of multi-target agents.

Research into dual-target inhibitors based on PARP1, a key enzyme in DNA repair, showcases the potential of this approach. researchgate.netnih.gov By combining a PARP1-inhibiting pharmacophore with a moiety that targets another cancer-relevant protein, researchers are developing drugs with synergistic effects. nih.gov Similarly, a systematic, multi-target approach has been used to develop potent inhibitors of multiple enzymes in the folate pathway of parasites like Trypanosoma brucei and Leishmania major. nih.gov This has led to the discovery of compounds with picomolar to nanomolar inhibitory activity against several parasitic enzymes while maintaining selectivity over the human counterparts. nih.gov

Development of this compound-Based Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. Fluorescent probes, in particular, allow for the visualization and quantification of specific molecules and events within living cells. The aminophenyl group is a common feature in many fluorescent dyes, and its presence in this compound makes this compound a candidate for the development of novel probes.

For example, a fluorescent probe named TMABODIPY, which incorporates a 4'-aminophenyl group, has been developed for the sensitive and specific detection of nitrite. nih.gov This demonstrates the utility of the aminophenyl moiety in constructing fluorescent sensors. The general principles of fluorescent probe design often involve coupling a fluorophore to a reactive group that can selectively interact with a target of interest. nih.gov The reactive bromo-ketone functionality of this compound could potentially be exploited to covalently label specific proteins or other biomolecules, allowing for their detection and study.

Furthermore, boronate-based fluorescent probes are widely used for detecting reactive oxygen species like hydrogen peroxide. researchgate.net While not directly derived from this compound, these probes often feature aminophenyl groups to modulate their fluorescent properties. researchgate.net The development of probes based on the BODIPY fluorophore for detecting biothiols also highlights the versatility of incorporating various functional groups to achieve specific sensing capabilities. researchgate.net By leveraging the inherent reactivity and structural features of this compound, it is conceivable to design and synthesize a new class of chemical probes for a variety of biological applications, from enzyme activity assays to cellular imaging.

Q & A

Q. Basic

- ¹H/¹³C NMR : The carbonyl carbon resonates at δ ~190-200 ppm. Aromatic protons of the 4-aminophenyl group appear as doublets (δ 6.5-7.5 ppm), while the NH₂ group shows broad peaks at δ ~5-6 ppm .

- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and N-H stretches (amine) at ~3300-3500 cm⁻¹ .

- X-ray Crystallography : Confirms planar geometry of the ketone and dihedral angles between substituents, as seen in structurally related bromoethanones .

How does the 4-aminophenyl group influence the reactivity of 2-bromoethanone in nucleophilic substitution compared to electron-withdrawing substituents?

Advanced

The electron-donating -NH₂ group (para to the carbonyl) increases electron density on the aromatic ring, potentially destabilizing the carbonyl electrophilic center. This contrasts with electron-withdrawing groups (e.g., -CF₃ in 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone ), which enhance electrophilicity at the carbonyl carbon. Consequently, nucleophilic substitution (e.g., SN2 reactions) may proceed slower for 4-aminophenyl derivatives unless the amine is protected to prevent undesired side reactions. Computational studies (e.g., Fukui indices) can predict reactive sites for targeted modifications.

What strategies mitigate decomposition issues in this compound during storage or reactions?

Q. Advanced

- Storage : Keep under inert gas (N₂/Ar) at -20°C in amber vials to prevent light-induced degradation.

- Reaction Conditions : Use anhydrous solvents (e.g., THF, DMF) and scavengers (e.g., molecular sieves) to avoid hydrolysis. Stabilize the amine group via acetylation if necessary .

- Monitoring : Regular HPLC or TLC analysis detects degradation products (e.g., de-brominated ketones or oxidized amines).

How is this compound applied in medicinal chemistry, particularly in enzyme or receptor studies?

Basic

The compound serves as a precursor for bioactive molecules. For instance, bromoethanones are key intermediates in synthesizing α-ketothioamides, which inhibit enzymes like phosphoglycerate dehydrogenase (PHGDH) in cancer metabolism studies . The -NH₂ group enables conjugation with targeting moieties (e.g., peptides), enhancing specificity in receptor-binding assays .

What reaction mechanisms enable this compound to act as a building block for heterocyclic compounds?

Advanced

The bromine atom undergoes nucleophilic substitution with thiols or amines to form thioethers or secondary amines. For example, reaction with thiosemicarbazides yields thiazole derivatives via cyclization, leveraging the ketone’s electrophilicity and the amine’s nucleophilicity . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can replace bromine with aryl groups for extended π-conjugation systems .

How do computational methods predict the reactivity of this compound in drug design?

Advanced

Density Functional Theory (DFT) calculates frontier molecular orbitals to identify reactive sites. Molecular docking simulations (e.g., AutoDock) model interactions with target proteins, such as kinase active sites, by optimizing hydrogen bonding between the -NH₂ group and residues like Asp or Glu . ADMET predictions assess bioavailability and metabolic stability, guiding structural modifications.

What distinguishes the physicochemical properties of this compound from its halogenated analogues?

Q. Basic

| Property | 4-Aminophenyl Derivative | 4-Chlorophenyl Analogue | 4-Fluorophenyl Analogue |

|---|---|---|---|

| Solubility | Soluble in alcohols, ethers | Similar | Similar |

| Melting Point | ~150-160°C (decomposes) | Higher (~170°C) | Lower (~140°C) |

| Reactivity | Moderate (electron-donating -NH₂) | High (EWG -Cl) | Moderate (weak EWG -F) |

The -NH₂ group reduces electrophilicity at the carbonyl compared to electron-withdrawing halogens, altering reaction kinetics and product distributions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。